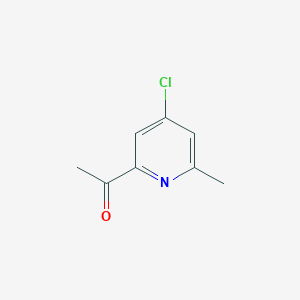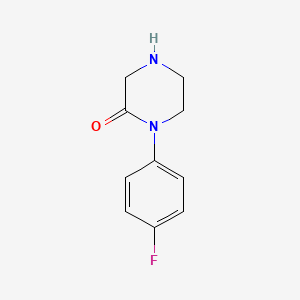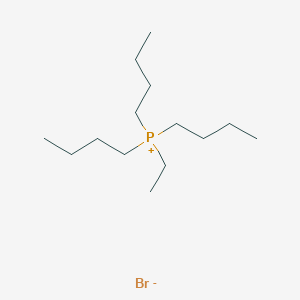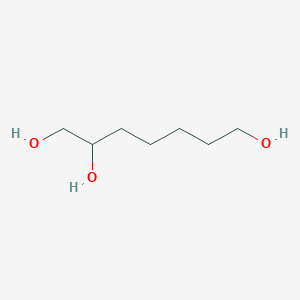
5-Chloroisoindolin-1-one
Vue d'ensemble
Description
5-Chloroisoindolin-1-one is an organic compound with the molecular formula C8H6ClNO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 5-Chloroisoindolin-1-one consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
The specific chemical reactions involving 5-Chloroisoindolin-1-one are not detailed in the search results .Physical And Chemical Properties Analysis
5-Chloroisoindolin-1-one has a molecular weight of 167.59 . The physical form of this compound is solid .Applications De Recherche Scientifique
Antibacterial Activity
5-Chloroisoindolin-1-one derivatives have shown significant potential in antibacterial applications. For example, a study found that pyrazole derivatives, particularly 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, exhibit potent antibacterial activity and selective inhibitory action against bacterial topoisomerases. These compounds were effective against quinolone- or coumarin-resistant Gram-positive strains, highlighting their potential in combatting antibiotic resistance (Tanitame et al., 2004).
Anticancer Potential
Several studies have investigated the anticancer properties of 5-Chloroisoindolin-1-one derivatives. One such study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. This compound showed activity against breast and colorectal cancer cell lines and was found to target TIP47, a binding protein of the IGF II receptor (Zhang et al., 2005).
Corrosion Inhibition
5-Chloroisoindolin-1-one has also been studied for its role in corrosion inhibition. A study on 5-chloroindole showed it to be an effective corrosion inhibitor for mild steel in sulfuric acid. The inhibitory effect was more pronounced on the anodic process, especially at higher concentrations (Moretti et al., 1996).
Antiepileptic Activity
N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, derivatives of 5-Chloroisoindolin-1-one, have been synthesized and evaluated for antiepileptic activity. Certain derivatives showed significant activity in seizure threshold methods in mice, indicating potential use in epilepsy treatment (Asadollahi et al., 2019).
Antiviral Properties
5-Chloroisoindolin-1-one derivatives have also been explored for their antiviral properties. For instance, 5-Chloro-1,3-dihydroxyacridone demonstrated potent and selective inhibition of Herpes Simplex Virus Type-1, representing a new class of nonnucleoside HSV-1 inhibitors (Lowden & Bastow, 2003).
Mécanisme D'action
Target of Action
The primary target of 5-Chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . The inhibition of CDK7 by 5-Chloroisoindolin-1-one can potentially disrupt these processes, making it a promising strategy in the discovery of anti-cancer drugs .
Mode of Action
5-Chloroisoindolin-1-one interacts with CDK7 through molecular docking, showing high binding affinity . This interaction involves conventional hydrogen bonding with active amino acid residues of CDK7 . The binding of 5-Chloroisoindolin-1-one to CDK7 inhibits the kinase’s activity, thereby disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 5-Chloroisoindolin-1-one affects the cell cycle and transcription pathways . CDK7 is involved in the regulation of these pathways, and its inhibition can lead to cell cycle arrest and altered gene expression . These changes can result in the death of cancer cells, providing a potential therapeutic effect .
Pharmacokinetics
The pharmacokinetics of 5-Chloroisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies have shown that 5-Chloroisoindolin-1-one exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The molecular and cellular effects of 5-Chloroisoindolin-1-one’s action include disruption of the cell cycle and altered gene expression . These effects can lead to cell cycle arrest and the death of cancer cells . Therefore, 5-Chloroisoindolin-1-one could potentially be used as an effective anti-cancer agent .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBCTAXSVTOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599922 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74572-29-5 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



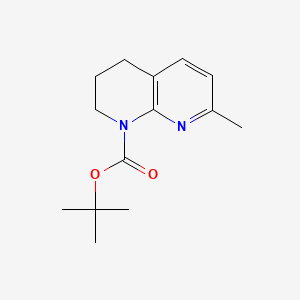
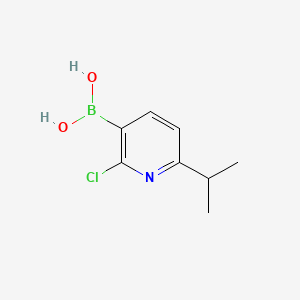
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
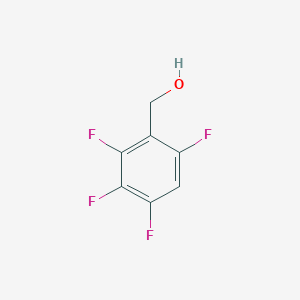
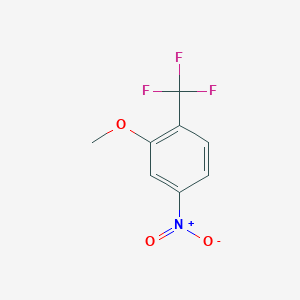
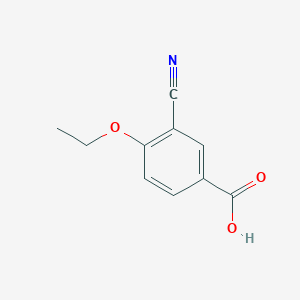

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
